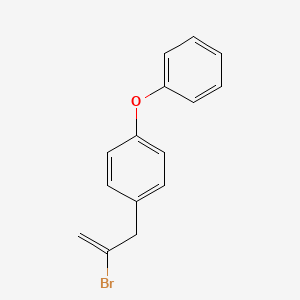
2-Methyl-3-(4-n-propylphenyl)-1-propene
Descripción general
Descripción
2-Methyl-3-(4-n-propylphenyl)-1-propene, also known as MPPP, is a synthetic compound that belongs to the class of phenylpropenes. It was first synthesized in the 1970s and has since been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Structural Analysis and Computational Studies
Research on cathinones, including compounds with structural similarities to 2-Methyl-3-(4-n-propylphenyl)-1-propene, such as various substituted propan-1-ones, has been characterized by methods like FTIR, UV–Vis, and NMR spectroscopy. These studies provide insights into the molecular structure, bond lengths, and angles, contributing to understanding the electronic spectra and geometrical optimization of similar compounds (Nycz et al., 2011).
Catalytic Applications
Research into the catalytic oxidation of isosafrol, an intermediate in the synthesis of various compounds, highlights the potential of vanadium complexes as catalysts. This demonstrates the versatility of such compounds in chemical synthesis, including the preparation of epoxides and aldehydes, indicating potential applications of similar structures in catalytic processes (Alvarez et al., 2007).
Polymerization and Material Science
The synthesis and photoisomerization of poly(1-methylpropargyl ester)s carrying azobenzene moieties show the utility of structurally related compounds in creating polymers with unique optical and helical properties. These findings suggest applications in developing materials with specific light-induced conformational changes (Qu et al., 2009).
Propiedades
IUPAC Name |
1-(2-methylprop-2-enyl)-4-propylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h6-9H,2,4-5,10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUKOJADACOZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



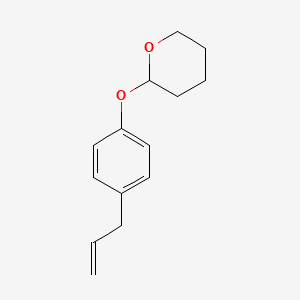
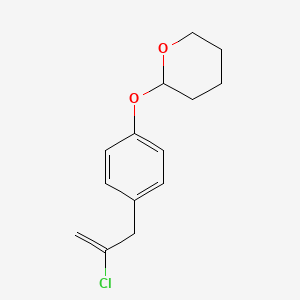


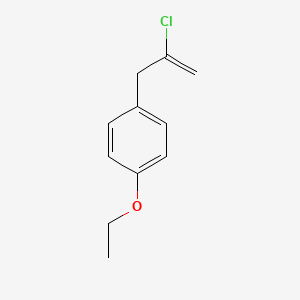


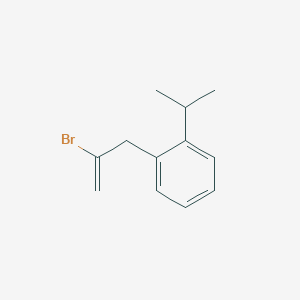


![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)

